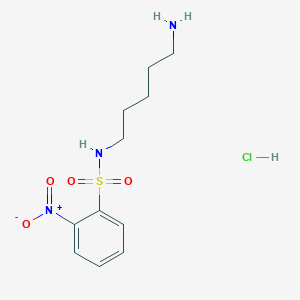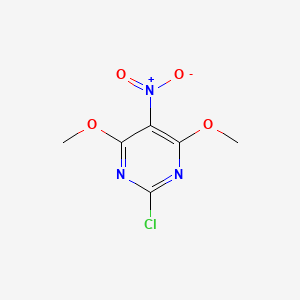
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride
Übersicht
Beschreibung
“N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” is a complex organic compound. Based on its name, it likely contains an aminopentyl group (a chain of five carbon atoms attached to an amino group), a nitrobenzene group (a benzene ring with a nitro group), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two other oxygen atoms, one of which is also bonded to a nitrogen atom) .
Molecular Structure Analysis
The molecular structure of “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would be determined by the arrangement of its constituent atoms and the bonds between them. The aminopentyl group would likely be a linear chain, while the nitrobenzene and sulfonamide groups would have more complex structures due to the presence of the benzene ring and the sulfur atom, respectively .Chemical Reactions Analysis
The chemical reactions involving “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would depend on its specific structure and the conditions under which the reactions take place. The presence of the nitro group and the sulfonamide group could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
- Summary of the Application : “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” is used in the development of hyaluronic acid (HA) nanogel-based hydrogels . These hydrogels are being explored for their potential in tissue engineering and drug delivery .
- Methods of Application or Experimental Procedures : The HA nanogel is synthesized by modifying hyaluronic acid with cholesterol and maleimide to form Chol-HA. This nanogel self-assembles into nanoparticles via hydrophobic cholesterol interactions in an aqueous solution. The Chol-HA hydrogel is then formed through a Michael addition reaction between the maleimide and thiol groups of 4arm−PEGSH .
- Results or Outcomes : The Chol-HA hydrogels with varying degrees of cholesterol showed an ability to inhibit the pro-inflammatory response of HiBiT−THP−1 cells, suggesting that the cholesterol contributed to the macrophage response. Furthermore, Interleukin 4 (IL−4) encapsulated in the hydrogel of the Chol-HA nanogel enhanced the inhibition of the inflammatory response in HiBiT-THP-1 cells .
Safety And Hazards
The safety and hazards associated with “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would depend on its specific properties. For example, if it were a reactive compound, it could pose a risk of causing chemical burns or fires. It could also have toxic effects if ingested, inhaled, or absorbed through the skin .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S.ClH/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16;/h2-3,6-7,13H,1,4-5,8-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKSPTYZQTIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474876 | |
| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride | |
CAS RN |
437718-20-2 | |
| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)




![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)

